molecular formula C10H11BrO2 B6358662 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane CAS No. 1554514-74-7

2-(4-Bromo-3-methylphenyl)-1,3-dioxolane

Cat. No.: B6358662
CAS No.: 1554514-74-7
M. Wt: 243.10 g/mol
InChI Key: WHJLISQDROHCSH-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylphenyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.10 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.99424 g/mol and the complexity rating of the compound is 168. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Organic Compounds

Research has demonstrated the utility of compounds structurally related to "2-(4-Bromo-3-methylphenyl)-1,3-dioxolane" in the synthesis of organic molecules. For instance, the crystal structure determination of products from ring opening reactions of an arylthionitrooxirane revealed the stereospecific nature of these reactions, which are crucial for the synthesis of complex molecules with precise configurations (Clegg et al., 1995).

Polymerization and Material Science

A study on the synthesis and polymerization behavior of 2-Aryl-5-methylene-1,3-dioxolan-4-ones and their derivatives highlighted their potential in creating new materials with specific properties. This research opens pathways for using these compounds in developing polymers with tailored characteristics (Zeuner et al., 1995).

Molecular Rearrangements

Investigations into the Wagner–Meerwein rearrangement of specific dioxolane derivatives have provided insights into molecular rearrangements that could be harnessed for synthesizing compounds with complex structures. Such rearrangements are vital for understanding chemical reactivity and designing synthetic strategies for pharmaceuticals and materials science (Hasegawa et al., 1993).

Nanoparticle Synthesis

The creation of nanoparticles from heterodifunctional polyfluorene building blocks, which involve the use of dioxolane derivatives, demonstrates the application of these compounds in nanotechnology. This research shows the potential for developing fluorescent nanoparticles with tunable properties, which could have applications in bioimaging and electronics (Fischer et al., 2013).

Catalysis

Research on P,O-ligand-catalyzed Suzuki cross-coupling reactions has shown the importance of dioxolane derivatives in facilitating these reactions, which are crucial for forming biaryl compounds. Such reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials (Bei et al., 1999).

Mechanism of Action

Target of Action

It’s worth noting that 4-bromo-3-methylphenol, a related compound, has been used in the synthesis of certain nickel complexes . These complexes could potentially serve as catalysts in various chemical reactions.

Mode of Action

Related compounds have been used in the synthesis of nickel complexes . These complexes could potentially interact with other molecules to catalyze chemical reactions.

Biochemical Pathways

If this compound acts similarly to related compounds, it may be involved in the synthesis of nickel complexes , which could potentially influence various biochemical pathways.

Pharmacokinetics

A related compound, 2-(4-bromo-3-methylphenyl)acetic acid, is reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . These properties could potentially impact the bioavailability of 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane.

Result of Action

If this compound acts similarly to related compounds, it may be involved in the synthesis of nickel complexes , which could potentially catalyze various chemical reactions.

Properties

IUPAC Name

2-(4-bromo-3-methylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJLISQDROHCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2OCCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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